molecular formula C16H11ClN4OS B14944040 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine

Cat. No.: B14944040
M. Wt: 342.8 g/mol
InChI Key: DRPKNAZHEMVWKW-UHFFFAOYSA-N
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Description

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine is a complex organic compound that belongs to the class of quinoxaline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine typically involves multiple steps, starting with the preparation of the benzothiazole and quinoxaline moieties. One common method involves the reaction of 6-methoxy-1,3-benzothiazole-2-amine with 3-chloroquinoxaline-2-carboxylic acid under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The chloro group in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline oxides, while substitution reactions can produce various substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins.

    Medicine: Research has indicated its potential as an anti-tubercular agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions . The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-1,3-benzothiazole-2-amine: A related compound with similar structural features.

    3-(1,3-benzothiazol-2-yl)quinoxalin-2-amine: Another quinoxaline derivative with comparable properties.

Uniqueness

3-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)quinoxalin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H11ClN4OS

Molecular Weight

342.8 g/mol

IUPAC Name

N-(3-chloroquinoxalin-2-yl)-6-methoxy-1,3-benzothiazol-2-amine

InChI

InChI=1S/C16H11ClN4OS/c1-22-9-6-7-12-13(8-9)23-16(20-12)21-15-14(17)18-10-4-2-3-5-11(10)19-15/h2-8H,1H3,(H,19,20,21)

InChI Key

DRPKNAZHEMVWKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC=CC=C4N=C3Cl

Origin of Product

United States

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